molecular formula C19H16N2 B381527 2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole CAS No. 333746-91-1

2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole

Cat. No.: B381527
CAS No.: 333746-91-1
M. Wt: 272.3g/mol
InChI Key: GQRYORPWHIQSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a naphthalene moiety, enhances its potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with naphthalene-2-carboxaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. The use of microdroplet synthesis has also been reported, where reactions are accelerated by orders of magnitude compared to bulk synthesis . This method involves the use of electrostatically charged microdroplets generated using a nano-electrospray ion source.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Similar structure but lacks the naphthalene moiety.

    2-Methylbenzimidazole: Similar structure but lacks the naphthalene moiety.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains both benzimidazole and triazole rings.

Properties

CAS No.

333746-91-1

Molecular Formula

C19H16N2

Molecular Weight

272.3g/mol

IUPAC Name

2-methyl-1-(naphthalen-2-ylmethyl)benzimidazole

InChI

InChI=1S/C19H16N2/c1-14-20-18-8-4-5-9-19(18)21(14)13-15-10-11-16-6-2-3-7-17(16)12-15/h2-12H,13H2,1H3

InChI Key

GQRYORPWHIQSMG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.